molecular formula C6H5F5N2 B12945663 3-(Difluoromethyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole

3-(Difluoromethyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole

Cat. No.: B12945663
M. Wt: 200.11 g/mol
InChI Key: CTPXINFSROIJJR-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of both difluoromethyl and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a pyrazole ring. One common method involves the reaction of a pyrazole derivative with difluoromethyl and trifluoromethyl reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of electrochemical microreactors has been explored for the efficient introduction of difluoromethyl and trifluoromethyl groups onto aromatic and heteroaromatic compounds . These methods offer advantages in terms of reaction time, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-substituted pyrazole oxides, while reduction can produce difluoromethyl-substituted pyrazoles .

Scientific Research Applications

Chemistry

In chemistry, 3-(Difluoromethyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it a valuable intermediate in the development of new materials and catalysts .

Biology

In biological research, this compound is studied for its potential as a bioisostere, which can mimic the properties of other functional groups in biological systems. This makes it useful in the design of new drugs and agrochemicals .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to enhance metabolic stability and bioavailability makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of advanced materials with unique properties, such as increased thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoromethyl and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins, leading to increased potency and selectivity. These interactions can modulate various biological pathways, including enzyme inhibition and receptor activation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)-1-methyl-4-(difluoromethyl)-1H-pyrazole
  • 3-(Difluoromethyl)-1-methyl-4-(fluoromethyl)-1H-pyrazole
  • 3-(Fluoromethyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole

Uniqueness

Compared to similar compounds, 3-(Difluoromethyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole offers a unique combination of difluoromethyl and trifluoromethyl groups, which enhances its chemical stability, lipophilicity, and metabolic properties. This makes it particularly valuable in applications where these properties are critical .

Properties

Molecular Formula

C6H5F5N2

Molecular Weight

200.11 g/mol

IUPAC Name

3-(difluoromethyl)-1-methyl-4-(trifluoromethyl)pyrazole

InChI

InChI=1S/C6H5F5N2/c1-13-2-3(6(9,10)11)4(12-13)5(7)8/h2,5H,1H3

InChI Key

CTPXINFSROIJJR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(F)(F)F

Origin of Product

United States

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